Nortriptyline N-beta-glucuronide-d3
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Overview
Description
Nortriptyline N- is a tricyclic antidepressant primarily used to treat major depressive disorder. It is also employed in the management of chronic pain, neuropathic pain, and other conditions. Nortriptyline N- is the N-demethylated active metabolite of amitriptyline, another tricyclic antidepressant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nortriptyline N- is synthesized through the demethylation of amitriptyline. The process involves the use of reagents such as sodium hydroxide and hydrogen peroxide under controlled conditions to achieve the desired demethylation .
Industrial Production Methods: In industrial settings, the production of Nortriptyline N- involves large-scale chemical synthesis using high-pressure liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: Nortriptyline N- can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can convert Nortriptyline N- into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the Nortriptyline N- molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Hydroxynortriptyline.
Reduction: Reduced Nortriptyline derivatives.
Substitution: Various substituted Nortriptyline compounds.
Scientific Research Applications
Nortriptyline N- has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on neurotransmitter levels and neuronal activity.
Medicine: Investigated for its efficacy in treating depression, chronic pain, and neuropathic pain.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes.
Mechanism of Action
Nortriptyline N- exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at neuronal cell membranes. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their mood-stabilizing effects. Additionally, Nortriptyline N- has antimuscarinic effects through its actions on acetylcholine receptors .
Comparison with Similar Compounds
Amitriptyline: The parent compound of Nortriptyline N-, used for similar therapeutic purposes.
Doxepin: Another tricyclic antidepressant with similar pharmacological properties.
Imipramine: A tricyclic antidepressant used to treat depression and enuresis.
Uniqueness of Nortriptyline N-: Nortriptyline N- is unique due to its specific pharmacokinetic profile, including its bioavailability and half-life. It is also known for its relatively lower side effect profile compared to other tricyclic antidepressants .
Properties
Molecular Formula |
C25H29NO6 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl-(trideuteriomethyl)amino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H29NO6/c1-26(24-22(29)20(27)21(28)23(32-24)25(30)31)14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-11,20-24,27-29H,6,12-14H2,1H3,(H,30,31)/t20-,21-,22+,23-,24+/m0/s1/i1D3 |
InChI Key |
QSLRRDSIIHRSEJ-CJXIVUKBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CN(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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